
N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of effects on various biological processes, making it a promising candidate for the treatment of several diseases. In
Mecanismo De Acción
N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide inhibits several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts the signaling pathways that are involved in cell proliferation, angiogenesis, and survival. Sorafenib has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth and survival. Sorafenib also inhibits the activity of several protein kinases that are involved in cell proliferation and survival, leading to apoptosis in cancer cells. Sorafenib has also been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the RAF/MEK/ERK signaling pathway and its role in cancer. Sorafenib is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with. However, there are also limitations to using Sorafenib in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Sorafenib also has off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide. One area of research is the development of Sorafenib analogs with improved potency and selectivity. Another direction is the investigation of Sorafenib in combination with other therapies, such as chemotherapy or immunotherapy. Sorafenib has also been studied for its potential use in non-cancerous diseases, such as liver fibrosis and rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of Sorafenib in these diseases.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide involves several steps. The starting material is 2-bromoaniline, which is reacted with 4-(cyclohexylamino)benzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, this compound. The synthesis method has been optimized over the years to improve yield and purity, and several modifications have been made to the reaction conditions to achieve this.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor activity by inhibiting the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also been studied for its potential use in the treatment of other cancers, such as breast, lung, and thyroid cancer.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c22-19-8-4-5-9-20(19)23-21(25)15-12-16-10-13-18(14-11-16)28(26,27)24-17-6-2-1-3-7-17/h4-5,8-11,13-14,17,24H,1-3,6-7,12,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUGFBBTHSPTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

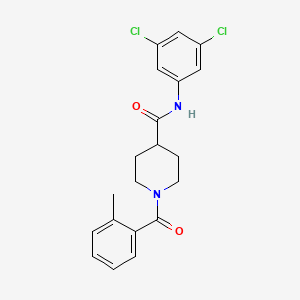
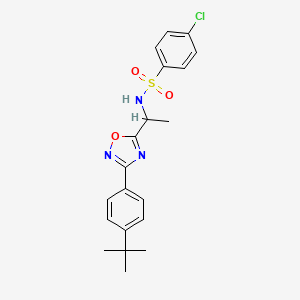
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)

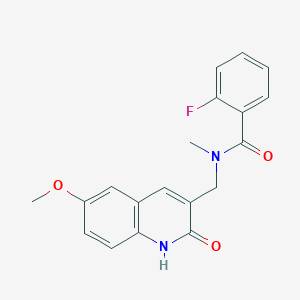
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
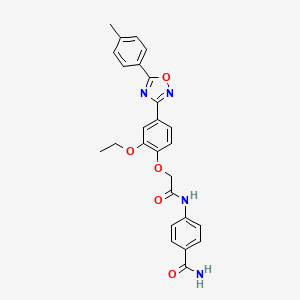

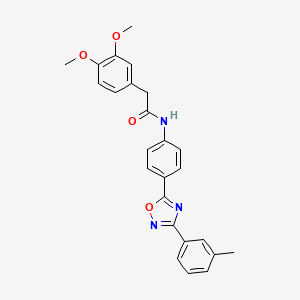
![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)